Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate: is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Mechanism of Action
Target of Action
Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate is a derivative of amino acids, and it’s primarily used in peptide synthesis . The compound’s primary targets are the amino acid residues in the peptide chain. The tert-butoxycarbonyl (Boc) group in the compound serves as a protective group for the amino group during peptide synthesis .
Mode of Action
The compound interacts with its targets (amino acid residues) through a process known as amide bond formation, which is a key step in peptide synthesis . The Boc group in the compound protects the amino group from unwanted side reactions during this process . After the peptide chain is formed, the Boc group can be removed under acidic conditions to reveal the amino group .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It participates in the formation of amide bonds, which link amino acid residues together to form a peptide chain . The resulting peptide chain can then undergo various biochemical reactions, depending on its sequence and the conditions of the reaction.
Result of Action
The primary result of the compound’s action is the formation of a peptide chain with protected amino groups . This allows for the synthesis of peptides with specific sequences, which can be used in various biochemical and pharmaceutical applications.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH of the reaction environment can affect the protection and deprotection of the amino group . Additionally, the temperature and solvent used in the reaction can also influence the efficiency of peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate typically involves the protection of an amino acid derivative with a Boc group. One common method involves the reaction of benzylamine with tert-butyl chloroformate to form the Boc-protected benzylamine. This intermediate is then reacted with methyl 3-bromopropanoate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis Reactions: The ester group can be hydrolyzed to a carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is used for the reduction of the ester group.
Hydrolysis Conditions: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis reactions.
Major Products Formed:
Free Amine: Formed by the removal of the Boc group.
Alcohol: Formed by the reduction of the ester group.
Carboxylic Acid: Formed by the hydrolysis of the ester group.
Scientific Research Applications
Chemistry: Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate is widely used in peptide synthesis as a protected amino acid derivative. It serves as a building block for the synthesis of complex peptides and proteins .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine: The compound is used in the synthesis of peptide-based pharmaceuticals. It plays a crucial role in the development of drugs targeting specific proteins and enzymes involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the manufacture of biocompatible polymers and coatings .
Comparison with Similar Compounds
Methyl 3-((tert-butoxycarbonyl)amino)propanoate: Similar structure but lacks the benzyl group.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a hydroxyl group and a phenyl group instead of a benzyl group.
Uniqueness: Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate is unique due to the presence of the benzyl group, which can influence its reactivity and interactions in chemical and biological systems. The Boc protecting group provides stability during synthesis, making it a valuable intermediate in the preparation of complex molecules .
Properties
IUPAC Name |
methyl 3-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17(11-10-14(18)20-4)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZKRDRSPMQPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)OC)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.